REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.F[C:12]1[C:13]([CH:18]=O)=[N:14][CH:15]=[CH:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+].CN(C=O)C>O>[F:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:12]3[C:13](=[N:14][CH:15]=[CH:16][CH:17]=3)[CH:18]=[N:10]2)=[CH:5][CH:4]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
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Cl.FC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
14.2 g
|
Type
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reactant
|
Smiles
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FC=1C(=NC=CC1)C=O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
The tan precipitate was collected via vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 3×H2O
|
Type
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DISSOLUTION
|
Details
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The solid was dissolved in CH2Cl2
|
Type
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WASH
|
Details
|
the resulting solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with 200 mL of 9:1 hexanes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
EtOAc and dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC2=NC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |